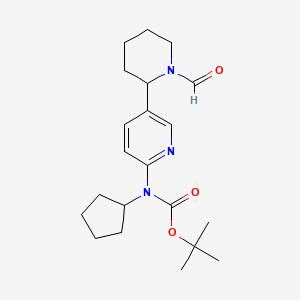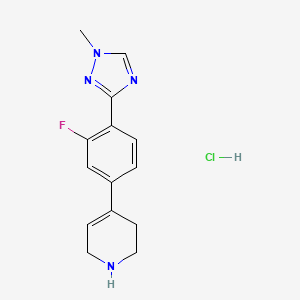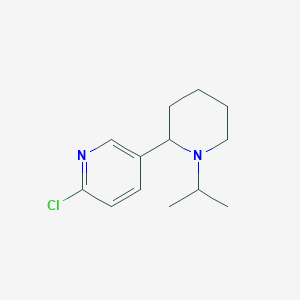
Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester is a complex organic compound with the molecular formula C16H23N5O17P2. It is a derivative of guanosine diphosphate (GDP) and is characterized by the presence of a mannopyranosyl ester group. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester typically involves the esterification of guanosine diphosphate with D-mannopyranose. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanosine derivatives .
Applications De Recherche Scientifique
Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its role in cellular signaling and metabolism, particularly in relation to guanine nucleotide-binding proteins.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a biomarker for certain diseases.
Industry: It is utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester involves its interaction with specific molecular targets, such as guanine nucleotide-binding proteins. These interactions can influence various cellular pathways, including signal transduction, protein synthesis, and metabolic regulation. The compound’s effects are mediated through its ability to bind to and modulate the activity of these proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine diphosphate (GDP): A closely related compound that lacks the mannopyranosyl ester group.
Guanosine triphosphate (GTP): Another related compound with three phosphate groups instead of two.
Guanosine monophosphate (GMP): A simpler compound with only one phosphate group.
Uniqueness
Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester is unique due to the presence of the mannopyranosyl ester group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other guanosine derivatives and contributes to its specific interactions and applications in research .
Propriétés
Formule moléculaire |
C16H25N5O16P2 |
|---|---|
Poids moléculaire |
605.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15?/m1/s1 |
Clé InChI |
MVMSCBBUIHUTGJ-XIYWIPNQSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B11825135.png)



![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)



![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)




